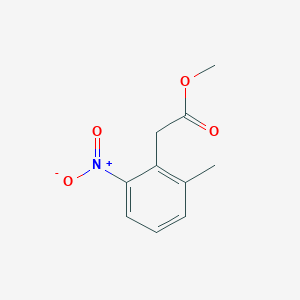

Methyl 2-(2-methyl-6-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 2-(2-methyl-6-nitrophenyl)acetate |

InChI |

InChI=1S/C10H11NO4/c1-7-4-3-5-9(11(13)14)8(7)6-10(12)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

OWQOXLZIBRKHIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl 2 2 Methyl 6 Nitrophenyl Acetate

Reduction Chemistry of the Aromatic Nitro Group

The nitro group is a highly versatile functional group, primarily due to its susceptibility to reduction under various conditions. This reactivity is central to the synthetic utility of Methyl 2-(2-methyl-6-nitrophenyl)acetate, providing a gateway to nitrogen-containing compounds, including valuable heterocyclic structures.

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this selective reduction must be achieved without affecting the methyl ester functionality. A variety of reagents have been developed for this purpose, offering different levels of selectivity and reactivity.

Commonly, this transformation is achieved through catalytic hydrogenation or by using metals in acidic media. Reagents like tin(II) chloride in hydrochloric acid, iron powder in acetic acid or in the presence of an ammonium (B1175870) chloride solution, and catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective for reducing aromatic nitro compounds to the corresponding anilines. The choice of reagent is crucial to prevent hydrolysis of the ester group. For instance, systems like zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) have been shown to selectively reduce nitro groups at room temperature in the presence of other reducible moieties like esters. This method is noted for its efficiency and the use of inexpensive metals.

The product of this selective reduction is Methyl 2-(2-amino-6-methylphenyl)acetate, a key intermediate for further synthetic elaborations.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, RT, 1-4 atm | Highly effective; can be too harsh for some functional groups but generally compatible with esters. |

| Fe / NH₄Cl | Ethanol/Water, Reflux | Classic, cost-effective method; generally mild enough to preserve ester groups. |

| SnCl₂ · 2H₂O / HCl | Ethanol, Reflux | Effective but requires careful neutralization during workup. |

| Zn / Hydrazine Glyoxylate | Methanol, RT | Offers high selectivity for the nitro group in the presence of esters and other reducible groups. |

The strategic positioning of the nitro and acetate (B1210297) groups in this compound makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles via reductive cyclization. This process typically involves an initial reduction of the nitro group to an amine, as described above. The resulting amino ester, Methyl 2-(2-amino-6-methylphenyl)acetate, can then undergo an intramolecular cyclization.

The most direct pathway is an intramolecular aminolysis or lactamization, where the newly formed amino group nucleophilically attacks the carbonyl carbon of the methyl ester. This reaction, often promoted by heat or mild base, results in the elimination of methanol and the formation of a cyclic amide, or lactam. Specifically, this would yield 4-methyl-1,3-dihydro-2H-indol-2-one . This class of compounds, known as oxindoles, is a common scaffold in many biologically active molecules.

Derivatives of 2-nitrophenylacetic acid are well-documented precursors for creating heterocyclic systems. The reduction of the nitro group is the key step that unmasks the nucleophilic amine, which then participates in ring-forming reactions. The synthesis of various nitrogen-containing heterocycles, such as quinolines, indoles, and benzodiazepines, often relies on the reactivity of ortho-substituted nitroarenes.

Reactivity of the Methyl Ester Functional Group

The methyl ester group is another key reactive site in the molecule, susceptible to nucleophilic acyl substitution. The most common transformations are hydrolysis and conversion to other ester or amide derivatives.

Hydrolysis of the methyl ester converts it to the corresponding carboxylic acid, 2-(2-methyl-6-nitrophenyl)acetic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidification, the reaction proceeds via saponification. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. This method is generally efficient and widely used.

Acid-catalyzed hydrolysis typically involves heating the ester with a strong acid, like sulfuric or hydrochloric acid, in the presence of water. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This pathway is reversible, and the equilibrium can be driven towards the products by using a large excess of water. While effective, acidic conditions can sometimes lead to side reactions, especially with sensitive substrates.

Table 2: Comparison of Ester Hydrolysis Conditions

| Condition | Reagents | Mechanism | Key Features |

|---|---|---|---|

| Basic | NaOH or KOH in H₂O/alcohol, then H₃O⁺ | Saponification (irreversible formation of carboxylate) | Generally faster and proceeds to completion. Requires a separate acidification step. |

| Acidic | H₂SO₄ or HCl in H₂O | Reversible nucleophilic acyl substitution | Equilibrium process; requires excess water to drive to completion. Can be slower than basic hydrolysis. |

The methyl ester can be converted into amides through a process known as aminolysis or transamidation. This involves reacting the ester with a primary or secondary amine, often with heating. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to the formation of a new amide bond and the elimination of methanol. This direct conversion is a step-economical method for synthesizing amides.

In some cases, the direct reaction of an ester with an amine can be slow. Catalysts, such as certain Lewis acids or bases, can be employed to accelerate the reaction. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents.

A more advanced, one-pot approach involves the reductive coupling of the ester with a nitroarene. For instance, nickel-catalyzed systems have been developed that facilitate the direct synthesis of amides from esters and nitroarenes, where the nitro group is reduced in situ to an amine which then reacts with the ester. This methodology could theoretically be applied in an intermolecular fashion with this compound as the ester component.

Electrophilic and Nucleophilic Reactions on the Substituted Phenyl Ring

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards both electrophilic and nucleophilic attack. The outcome of such reactions is dictated by the combined electronic and steric effects of these substituents.

For electrophilic aromatic substitution (EAS) , the reactivity of the ring is significantly reduced by the presence of the strongly electron-withdrawing nitro group, which is a powerful deactivating group and a meta-director. The methyl group is an activating, ortho-, para-director, while the CH₂COOCH₃ group is weakly deactivating and an ortho-, para-director. The powerful deactivating effect of the nitro group dominates, making electrophilic substitution reactions challenging. If a reaction were to occur, the incoming electrophile would be directed by the substituents. The position meta to the nitro group (C4 and C6, with C6 being the methyl-substituted carbon) and ortho/para to the methyl group (C3 and C5) are the potential sites. The directing effects are conflicting, and steric hindrance from the existing bulky groups would also play a significant role, likely leading to a mixture of products under harsh reaction conditions.

Conversely, the phenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nitro group strongly stabilizes the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions. Nucleophilic attack is favored at the positions ortho and para to the nitro group. In this molecule, the C1 (bearing the CH₂COOCH₃ group) and C3 positions are ortho to the nitro group, while the C5 position is para. A strong nucleophile could potentially displace a suitable leaving group at one of these positions, although none of the existing substituents (H, methyl, acetate) are good leaving groups. However, if a halogen were present on the ring, particularly at a position activated by the nitro group, it would be readily displaced by nucleophiles like alkoxides, thiolates, or amines.

Influence of Nitro and Methyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is governed by the interplay of the electron-donating methyl group and the electron-withdrawing nitro group, both positioned ortho to the acetate substituent. masterorganicchemistry.comchemguide.co.uk

The nitro group (-NO2) is a strong electron-withdrawing group, exerting both a negative inductive (-I) and a negative mesomeric (-M) effect. This significantly deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. masterorganicchemistry.comlibretexts.org Consequently, electrophilic attack is generally disfavored and requires harsh reaction conditions. savemyexams.com In the context of electrophilic substitution, nitro groups are typically meta-directing. masterorganicchemistry.com

Conversely, the methyl group (-CH3) is an electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. This activates the aromatic ring towards electrophilic substitution by increasing the electron density, particularly at the ortho and para positions. libretexts.orglibretexts.org

Furthermore, the ortho-positioning of both the bulky nitro group and the methyl group introduces significant steric hindrance . youtube.com This steric congestion around the aromatic ring can impede the approach of reagents, influencing the regioselectivity and feasibility of substitution reactions. youtube.com

For nucleophilic aromatic substitution , the presence of the strong electron-withdrawing nitro group is activating, particularly for nucleophilic attack at the positions ortho and para to it. nih.govlibretexts.orgopenstax.org This is because the nitro group can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. libretexts.org In this molecule, this would make the carbon atoms bearing the methyl group and the acetate side chain potential sites for nucleophilic attack, should a suitable leaving group be present.

Exploration of Substitution Pathways

Given the electronic and steric factors discussed, the substitution pathways for this compound are expected to be selective.

Electrophilic Aromatic Substitution: Due to the strong deactivating effect of the nitro group, electrophilic aromatic substitution on the benzene (B151609) ring is anticipated to be challenging. savemyexams.com If forced under vigorous conditions, substitution would likely occur at the positions least deactivated and sterically accessible, which are the 3 and 5 positions (meta to the nitro group and ortho/para to the methyl group).

Nucleophilic Aromatic Substitution: While the nitro group activates the ring for nucleophilic attack, the absence of a good leaving group on the aromatic ring itself makes direct nucleophilic aromatic substitution unlikely. youtube.comyoutube.com However, transformations involving the functional groups attached to the ring are more probable.

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of this compound, particularly the presence of the nitro group and the active methylene (B1212753) group in the acetate side chain, make it a valuable precursor for the synthesis of more complex molecules, especially heterocyclic compounds.

Precursor for Heterocyclic Scaffolds (e.g., quindoline (B1213401) derivatives, thioxopyridines)

Quindoline Derivatives: The synthesis of quinoline (B57606) derivatives often involves the cyclization of precursors containing an aniline (B41778) or nitrobenzene (B124822) moiety. rjlbpcs.comscispace.comnih.goviipseries.org While direct synthesis of quindoline from this compound is not explicitly detailed in the provided literature, the general synthetic strategies for quinolines starting from o-nitrotoluene derivatives suggest a plausible pathway. rjlbpcs.com The synthesis typically involves the reduction of the nitro group to an amine, followed by condensation and cyclization reactions. For instance, a derivative of o-nitrotoluene can be converted into a substituted o-aminobenzylcyanide, which then undergoes a series of reactions to form a quinoline ring system. rjlbpcs.com By analogy, this compound could be a key intermediate. The reduction of its nitro group would yield the corresponding amino compound, which could then undergo intramolecular cyclization or react with other reagents to form a quinoline or indoloquinoline (quindoline) scaffold.

Thioxopyridine Derivatives: The synthesis of thioxopyridine derivatives can be achieved through various routes, often involving the reaction of a β-ketoester or a related active methylene compound with a sulfur-containing reagent like cyanothioacetamide. researchgate.net The methyl acetate moiety in this compound provides an active methylene group that can be functionalized. For example, it could potentially be condensed with another carbonyl compound to form a β-ketoester derivative. This newly formed intermediate could then react with cyanothioacetamide in the presence of a base to construct the thioxopyridine ring. This multi-step process would utilize the reactivity of the side chain to build the heterocyclic core.

Formation of Other Functionally Differentiated Molecules

The reactivity of the functional groups in this compound allows for its conversion into a variety of other molecules.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl2/HCl, H2/Pd-C). This transformation opens up a wide range of synthetic possibilities, including diazotization reactions, amide bond formations, and the synthesis of various nitrogen-containing heterocycles. nih.gov

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-methyl-6-nitrophenyl)acetic acid. This acid can then be converted into other functional groups such as acid chlorides, amides, or other esters.

Reactions at the Methylene Bridge: The methylene group adjacent to the aromatic ring and the carbonyl group is activated and can be a site for various C-C bond-forming reactions, such as alkylation or condensation, after deprotonation with a suitable base.

These transformations highlight the versatility of this compound as a building block in organic synthesis, enabling the creation of a diverse array of more complex and functionally rich molecules.

Mechanistic Investigations and Reaction Pathway Analysis

Mechanistic Studies of Nitro Group Transformations

The nitroaryl moiety is a key feature of the molecule, and its transformations, particularly reduction, are of significant chemical interest.

The reduction of aromatic nitro compounds is a stepwise process that can proceed through several intermediates. wikipedia.org The generally accepted pathway involves a six-electron reduction to form the corresponding amine. nih.gov This transformation sequentially proceeds through nitroso and N-hydroxylamino intermediates. nih.govresearchgate.net

The reduction can be depicted as follows:

Step 1 (Two-electron reduction): The nitro group (-NO₂) is reduced to a nitroso group (-NO). This initial step is often the rate-limiting one. nih.gov

Step 2 (Two-electron reduction): The nitroso intermediate is rapidly reduced to a hydroxylamino group (-NHOH). The reduction of the nitroso group is significantly faster (by a factor of approximately 10⁴) than the initial reduction of the nitro group, which makes the nitroso intermediate difficult to detect or isolate under typical conditions. nih.govacs.org

Step 3 (Two-electron reduction): The hydroxylamino intermediate is further reduced to the final amine product (-NH₂). nih.gov

This sequence can be summarized as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The specific pathway and the stability of intermediates can be influenced by the reaction conditions, the choice of reducing agent, and the electronic nature of substituents on the aromatic ring. researchgate.netresearchgate.net For instance, in some cases, condensation reactions between intermediates can occur, leading to products like azoxy, azo, or hydrazo compounds. researchgate.netresearchgate.net

Table 1: Intermediates in the Reduction of Aromatic Nitro Compounds

| Parent Group | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| Nitro (Ar-NO₂) | Nitroso (Ar-NO) | Hydroxylamine (B1172632) (Ar-NHOH) | Amine (Ar-NH₂) |

Nitroaryl compounds, particularly those with ortho-substituents like the 2-nitrobenzyl group, are known to undergo characteristic photochemical reactions. rsc.org The quantum yield (Φ) is a critical parameter in photochemistry, defined as the number of specific events (e.g., molecules of product formed or reactant consumed) occurring per photon absorbed by the system. wikipedia.orgomlc.orgyoutube.com

Φ = (number of events) / (number of photons absorbed)

Quantum yields can range from less than 1 to greater than 1. wikipedia.org A quantum yield greater than 1 often indicates a photo-induced chain reaction. wikipedia.org In the photolysis of 2-nitrobenzyl compounds, irradiation can lead to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, initiating a rearrangement to form nitroso products. For example, the irradiation of 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol (B14764) yields the corresponding 2-nitroso benzaldehyde (B42025) and 2-nitroso acetophenone (B1666503) with high quantum yields of about 60% (Φ ≈ 0.6). rsc.org

Studies on aqueous nitrate (B79036) photolysis show that the formation of nitrite (B80452) has a quantum yield of approximately 1.1%. nih.gov The quantum yield of photochemical reactions is highly dependent on factors such as the solvent, wavelength of light, and the molecular structure of the reactive chromophore. wikipedia.org

Table 2: Quantum Yields in Photolysis of Related Nitro Compounds

| Compound/System | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 2-Nitrobenzyl alcohol | 2-Nitroso benzaldehyde | ~0.6 | rsc.org |

| 1-(2-Nitrophenyl)ethanol | 2-Nitroso acetophenone | ~0.6 | rsc.org |

| Aqueous Nitrate (NO₃⁻) | Nitrite (NO₂⁻) | 0.011 (1.1%) | nih.gov |

Elucidation of Ester Hydrolysis Mechanisms

The ester functional group in Methyl 2-(2-methyl-6-nitrophenyl)acetate is susceptible to hydrolysis, a reaction that can be catalyzed by acid or base. youtube.comucoz.com

The hydrolysis of esters, particularly under basic conditions (saponification), is one of the most studied organic reactions. The most common mechanism for the base-catalyzed hydrolysis of carboxylic acid esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.comepa.gov

Kinetic studies on the hydrolysis of various aryl esters provide insight into reaction rates. For instance, the hydrolysis of p-nitrophenyl acetate (B1210297) (PNPA) displays Michaelis-Menten kinetics in the presence of certain catalysts, with a kcat of 2.39 min⁻¹ and a Kₘ of 0.12 mM at 25°C. nih.gov The uncatalyzed hydrolysis rate (kuncat) for PNPA is significantly lower, at 4.4 x 10⁻⁷ s⁻¹. nih.gov Kinetic studies on a series of Z-substituted phenyl hydrogen maleates showed that the reaction proceeds through the formation and subsequent hydrolysis of maleic anhydride. nih.gov

Table 3: Kinetic Data for Hydrolysis of Related Esters

| Ester | Catalyst/Condition | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| p-Nitrophenyl acetate (PNPA) | MINP(1+5e) catalyst | kcat | 2.39 min⁻¹ | nih.gov |

| p-Nitrophenyl acetate (PNPA) | MINP(1+5e) catalyst | Kₘ | 0.12 mM | nih.gov |

| p-Nitrophenyl acetate (PNPA) | Uncatalyzed (water) | kuncat | 4.4 x 10⁻⁷ s⁻¹ | nih.gov |

| Phenyl hydrogen maleates | Aqueous solution | βlg (Brønsted slope) | -1.0 | nih.gov |

The rate of ester hydrolysis is highly sensitive to the electronic and steric effects of substituents on both the acyl and alcohol portions of the ester. rsc.orgpearson.com

Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring of a phenyl ester increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This accelerates the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the reaction rate. epa.govresearchgate.net In this compound, the nitro group is a strong EWG, which would be expected to significantly accelerate hydrolysis. The Hammett relationship is often used to quantify these effects, with the hydrolysis of phenyl esters of 4-substituted benzoic acids showing a Hammett ρ value of 2.44. researchgate.net

Mechanistic Insights from Intermediates and Transition State Analysis

Detailed mechanistic understanding often comes from the study of reaction intermediates and the analysis of transition states. nih.gov

In the BAC2 mechanism of ester hydrolysis, the nucleophilic attack on the carbonyl carbon leads to the formation of a transient tetrahedral intermediate. youtube.comresearchgate.net For the hydrolysis of this compound, this intermediate would have a negative charge distributed between the oxygen atoms. The collapse of this intermediate, with the expulsion of the leaving group (methoxide), is typically the rate-determining step.

Theoretical studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction pathway. nih.govresearchgate.net For the hydrolysis of phenyl hydrogen maleates, DFT studies in the gas phase failed to locate a stable tetrahedral intermediate, suggesting that for some systems, the reaction may proceed through an enforced concerted mechanism rather than a stepwise one involving a distinct intermediate. nih.gov The transition state in such reactions involves significant bond breaking to the leaving group. nih.gov

Similarly, in nitro group reduction, the nitroso and hydroxylamine species are key intermediates. nih.govacs.org The high reactivity of the nitroso intermediate often makes its direct observation challenging, but its presence is inferred from the final products and kinetic models. researchgate.net Transition state analysis in these multi-step reactions helps elucidate the factors controlling reaction rates and selectivity. nih.gov

Solvent Effects and Catalysis in Reactions Involving this compound

The reactivity of this compound is significantly influenced by the choice of solvent and the presence of a catalyst, particularly in reductive cyclization reactions. The strategic positioning of the nitro and acetate groups on the phenyl ring allows for intramolecular reactions that are sensitive to the reaction environment.

Research into the synthesis of complex heterocyclic structures has utilized this compound as a key intermediate. In these transformations, the solvent does not merely act as a medium but can also participate in the reaction mechanism, influencing the stability of intermediates and transition states. Similarly, catalysts are crucial in lowering the activation energy for specific pathways, thereby directing the reaction towards the desired product and minimizing the formation of side products.

Detailed studies have focused on the reductive cyclization of related nitroaryl compounds to form oxindoles, a reaction pathway for which this compound is a suitable precursor. In a specific investigation aimed at synthesizing a precursor for dendrimer construction, the reduction of the nitro group in a closely related diester, dimethyl 2,2'-(4,4',6,6'-tetramethyl-2,2'-dinitrobiphenyl-3,3'-diyl)diacetate, was carried out using sodium borohydride (B1222165) (NaBH4) in the presence of a palladium on carbon (Pd/C) catalyst. The choice of methanol (B129727) as the solvent was critical to the success of this transformation.

The reaction proceeds via the catalytic reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization by attacking the ester carbonyl to form the corresponding oxindole. The solvent, methanol, is suitable for dissolving the starting material and the reagent (NaBH4), and it facilitates the interaction between the substrate and the solid catalyst.

The following table summarizes the key findings from this investigation into the solvent and catalytic effects on a reaction involving a derivative of this compound:

| Parameter | Observation | Role in the Reaction |

| Solvent | Methanol | Acts as a suitable medium for the reactants and catalyst. |

| Catalyst | Palladium on Carbon (Pd/C) | Facilitates the reduction of the nitro group to an amine. |

| Reagent | Sodium Borohydride (NaBH4) | Serves as the reducing agent for the nitro group. |

| Reaction Type | Reductive Cyclization | The primary pathway observed under these conditions. |

| Product | Oxindole derivative | Formed through intramolecular cyclization of the amino ester intermediate. |

This data underscores the importance of a carefully selected solvent-catalyst system to achieve the desired chemical transformation of this compound and its derivatives. The interplay between the solvent's properties and the catalyst's activity is paramount in guiding the reaction pathway towards intramolecular cyclization over other potential side reactions. Further research would be beneficial to explore a wider range of solvents and catalysts to optimize the yield and reaction conditions for the synthesis of various heterocyclic compounds from this versatile starting material.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Pathways and Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For "Methyl 2-(2-methyl-6-nitrophenyl)acetate," both one-dimensional and two-dimensional NMR experiments are critical for unambiguous assignment of proton and carbon signals and for understanding the compound's conformational preferences.

High-Resolution 1H and 13C NMR for Detailed Structural Assignment

Detailed experimental ¹H and ¹³C NMR data for "this compound" are not widely available in public spectral databases. However, based on the known chemical structure, expected spectral features can be predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, the methyl protons on the phenyl ring, and the methyl protons of the ester group. The aromatic region would likely display a complex splitting pattern due to the ortho and meta couplings between the three adjacent protons on the substituted phenyl ring.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the carbons of the aromatic ring (with varying chemical shifts due to the electron-withdrawing nitro group and the electron-donating methyl group), the methylene carbon, and the two methyl carbons.

A comprehensive search of scientific literature and chemical databases did not yield specific, experimentally determined ¹H and ¹³C NMR data for "this compound."

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR techniques are instrumental in establishing the connectivity between protons and carbons, which is essential for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the complex splitting patterns of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

As with the one-dimensional NMR data, specific experimental 2D NMR data for "this compound" is not publicly available.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis of Products and Intermediates

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For "this compound" (C₁₀H₁₁NO₄), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), or cleavage of the bond between the methylene group and the aromatic ring.

A search of chemical databases did not provide experimental mass spectrometry data for "this compound." However, for the related compound "(2-methyl-6-nitrophenyl) acetate," predicted mass spectrometry data is available, suggesting potential adducts and their mass-to-charge ratios.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For "this compound," the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretch: A strong absorption band typically in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.

N-O stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-O stretch: A band in the region of 1000-1300 cm⁻¹ corresponding to the C-O bond of the ester.

C-H stretch: Bands for aromatic and aliphatic C-H stretching, typically above and below 3000 cm⁻¹, respectively.

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Specific experimental IR spectroscopic data for "this compound" could not be located in the public domain.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational information.

If "this compound" can be obtained as a suitable single crystal, X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure. This would confirm the connectivity of the atoms and reveal the orientation of the substituents on the phenyl ring, as well as the conformation of the acetate side chain.

A search of crystallographic databases did not yield any crystal structure data for "this compound" or its closely related crystalline derivatives. Research on the synthesis of related compounds, such as 2-methyl-6-nitroaniline, has utilized X-ray powder diffraction to confirm the identity of products, indicating the utility of crystallographic methods in this area of chemistry.

Computational Chemistry and Theoretical Modeling of Methyl 2 2 Methyl 6 Nitrophenyl Acetate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

The first step in computational analysis is to determine the molecule's most stable three-dimensional shape, known as the optimized geometry. This is achieved by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Methyl 2-(2-methyl-6-nitrophenyl)acetate, the presence of three bulky substituents (methyl, nitro, and methyl acetate (B1210297) groups) in adjacent positions on the benzene (B151609) ring (positions 1, 2, and 6) creates significant steric hindrance.

Computational modeling, likely using DFT methods such as B3LYP with a basis set like 6-311++G(d,p), would predict that the molecule adopts a non-planar conformation to alleviate this steric strain. mdpi.com Specifically, the nitro (NO₂) group and the methyl acetate [-CH₂(C=O)OCH₃] group would be twisted out of the plane of the benzene ring. iucr.orgresearchgate.net The degree of this twist is quantified by dihedral angles, which are a key output of the geometry optimization. Studies on similarly crowded aromatic systems confirm that such distortions are common and energetically favorable. researchgate.net

Table 1: Predicted Structural Parameters for this compound This table is illustrative of the types of data obtained from computational geometry optimization. Specific values require dedicated calculations for this molecule.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (nitro) | The length of the bond between the ring carbon and the nitro group nitrogen. | Computationally Determined |

| C-C (acetate) | The length of the bond between the ring carbon and the acetate side chain. | Computationally Determined |

| Dihedral Angles (°) | ||

| O-N-C-C | Angle defining the twist of the nitro group relative to the benzene ring. | Expected to be > 0° |

| C-C-C-C(O) | Angle defining the twist of the acetate side chain relative to the ring. | Expected to be > 0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the FMO analysis would reveal key aspects of its electronic nature.

LUMO: Due to the strong electron-withdrawing nature of the nitro group, the LUMO is expected to be predominantly localized on the nitro-substituted aromatic ring. researchgate.netresearchgate.net A low LUMO energy indicates that the molecule is a good electron acceptor, suggesting susceptibility to nucleophilic attack at this site.

HOMO: The HOMO would likely have significant contributions from the π-system of the benzene ring and potentially the lone pair electrons on the oxygen atoms of the ester group.

HOMO-LUMO Gap: A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Conceptual Frontier Molecular Orbital Properties This table illustrates the key parameters derived from FMO analysis. Values are placeholders.

| Parameter | Symbol | Description | Predicted Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Relates to electron-accepting ability; expected to be low. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict how and where a molecule is most likely to react. FMO analysis provides the first layer of insight. The low-lying LUMO localized on the nitrophenyl ring of this compound strongly suggests this part of the molecule is the primary electrophilic site, ready to accept electrons from a nucleophile.

To further refine reactivity predictions, Molecular Electrostatic Potential (MEP) maps are often calculated. iucr.orgresearchgate.net An MEP map visualizes the electrostatic potential on the electron density surface of the molecule.

Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the nitro and ester groups.

Electron-poor regions (positive potential, typically colored blue) are susceptible to nucleophilic attack. These would be expected on the hydrogen atoms and, significantly, on the aromatic ring carbons attached to or near the electron-withdrawing nitro group.

Together, FMO and MEP analyses provide a robust, computationally-driven prediction of the molecule's reactive behavior, guiding experimental studies on its chemical transformations.

Simulation of Reaction Pathways and Transition States

Beyond predicting static reactivity, computational chemistry can simulate the entire course of a chemical reaction. This involves mapping the potential energy surface that connects reactants to products via a transition state. The transition state is the highest energy point along the reaction coordinate, and the energy required to reach it from the reactants is the activation energy, which governs the reaction rate.

For this compound, a relevant reaction to simulate would be the hydrolysis of its ester group. researchgate.netresearchgate.net Computational modeling could investigate different potential mechanisms (e.g., acid-catalyzed or base-catalyzed hydrolysis). acs.org The simulation would involve:

Optimizing the geometries of the reactants, any intermediates, the transition states, and the products.

Calculating the energies of each of these species.

Identifying the transition state and confirming it connects the reactant and product states through Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation ensures that the computational methods accurately describe the real-world system. mdpi.com

For this compound, several points of comparison would be possible:

Molecular Structure: If a single crystal of the compound could be grown, its structure could be determined by X-ray crystallography. Key experimental parameters like bond lengths and dihedral angles could then be directly compared to the values from the computationally optimized geometry. iucr.orgresearchgate.net

Reactivity and Kinetics: The activation energy for a reaction like hydrolysis, calculated computationally, can be correlated with the reaction rate measured experimentally through kinetic studies. semanticscholar.org A good correlation would support the proposed reaction mechanism derived from the simulation.

Spectroscopic Properties: Computational methods can predict spectra (e.g., IR, NMR). Comparing these predicted spectra to experimentally measured ones provides another layer of validation for the computed molecular structure and electronic properties. mdpi.com

Applications in Advanced Synthetic Chemistry and Materials Science

Strategic Use as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. mdpi.com These reactions are prized in modern chemistry for their atom economy, time and resource savings, and their ability to rapidly generate libraries of structurally diverse molecules. mdpi.com MCRs are particularly valuable in drug discovery and the synthesis of complex natural products. mdpi.com

The structure of Methyl 2-(2-methyl-6-nitrophenyl)acetate makes it a potentially valuable building block for certain MCRs. The key features that enable this are:

An Activated Methylene (B1212753) Group: The CH₂ group situated between the ester and the nitrophenyl ring is activated, meaning its protons are acidic and can be readily removed by a base. This facilitates the formation of a carbanion or enolate, which can act as a potent nucleophile.

An Ester Functional Group: The methyl ester can participate in a variety of transformations, including transesterification or serving as a site for nucleophilic attack.

A Nitro-Substituted Aromatic Ring: The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the benzylic methylene group. It can also be chemically modified, for instance, by reduction to an amine, providing a pathway for further functionalization after the MCR has been completed.

In the context of MCRs, a compound like this compound could be employed in reactions such as the Hantzsch pyridine (B92270) synthesis or Biginelli reaction, where an active methylene compound is a required component. mdpi.commdpi.com Its ability to introduce a substituted nitrophenyl moiety into a complex scaffold in a single, efficient step highlights its strategic importance.

Development of Novel Protecting Group Strategies Utilizing Nitroaryl Moieties

In multi-step organic synthesis, protecting groups are essential tools used to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. wikipedia.org An ideal protecting group is easy to install, stable under a specific set of reaction conditions, and can be removed cleanly and selectively under a different set of conditions. wikipedia.org

The nitroaryl moiety, specifically the ortho-nitrobenzyl group and its derivatives, is a well-established class of photolabile protecting groups (PPGs). The utility of the 2-nitrobenzyl group as a protecting group for a variety of functional groups is a known strategy in organic synthesis. The deprotection mechanism is triggered by UV light, which initiates an intramolecular rearrangement that releases the protected functional group.

The 2-methyl-6-nitrophenyl group in this compound shares the core structural element of these PPGs—the ortho-nitro substitution. This suggests its potential application in developing novel protecting group strategies. The nitro group's strong electron-withdrawing nature and its capacity for selective reduction to an amine offer alternative deprotection pathways beyond photolysis. This dual functionality allows chemists to design orthogonal protection schemes, where different protecting groups can be removed selectively without affecting others in the same molecule.

Precursor for the Synthesis of Diverse Organic Molecules and Complex Scaffolds

This compound serves as a versatile precursor for synthesizing a wide range of more complex molecules. Its inherent reactivity can be harnessed to construct intricate molecular architectures. The activated methylene group can be deprotonated to form an enolate, which can then undergo various carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce new alkyl chains.

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy esters, which are key intermediates for many complex molecules.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Furthermore, the nitro group itself is a synthetic handle that can be transformed into other functional groups. Most commonly, it is reduced to an amino group (-NH₂). This transformation opens up a vast array of subsequent reactions, such as diazotization, amide bond formation, or the synthesis of nitrogen-containing heterocyclic rings.

Research on closely related compounds, such as methyl 2-(2-nitrophenyl)acrylate, demonstrates their use in Diels-Alder reactions to create complex cyclic systems. nih.govacs.org These precursors are then used in reductive cyclization reactions to synthesize complex scaffolds like hexahydro-2,6-methano-1-benzazocines. nih.govacs.org This highlights the role of the nitrophenyl acetate (B1210297) framework as a foundational element for building structurally complex and potentially biologically active molecules.

Table 1: Chemical Identity and Properties of this compound

| Identifier | Value |

|---|---|

| CAS Number | 23914-04-7 bldpharm.com |

| Molecular Formula | C₁₀H₁₁NO₄ bldpharm.com |

| Molecular Weight | 209.20 g/mol bldpharm.com |

| MDL Number | MFCD18399606 bldpharm.com |

Potential in Functional Materials Design

The field of materials science is continuously searching for novel organic molecules that can serve as building blocks for functional materials. These materials derive their properties from the specific electronic and structural characteristics of their constituent molecules.

This compound possesses features that suggest its potential as a component in the design of functional materials, such as dyes or pigments. Nitroaromatic compounds are known to be chromophoric (color-bearing) due to the presence of the nitro group, which acts as a potent electron-withdrawing group, in conjugation with the aromatic ring. This arrangement facilitates intramolecular charge-transfer (ICT) transitions when the molecule absorbs light, which is the fundamental mechanism responsible for the color of many organic dyes.

The structure of this compound contains an electron-accepting nitro group and an electron-donating methyl group attached to the phenyl ring, creating a "push-pull" system. Such systems are a common design principle for chromophores. By incorporating this molecule or its derivatives into larger polymeric or supramolecular structures, it may be possible to develop new materials. The ester group also provides a convenient point of attachment for polymerization or for grafting the molecule onto surfaces.

Q & A

Q. How can computational modeling (e.g., DFT, 3D-QSAR) predict the reactivity or bioactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict electrostatic potential surfaces. For QSAR, use molecular descriptors (e.g., logP, polar surface area) and align with bioassay data to model activity against targets like lipoxygenase or cholinesterase .

Q. What experimental designs are effective for evaluating enzymatic interactions, such as esterase-mediated hydrolysis?

- Methodology : Adapt the p-nitrophenyl acetate assay ( ): Incubate the compound with esterases in phosphate buffer (pH 6.7–7.4) at 37°C. Monitor hydrolysis kinetics via UV-Vis at 405 nm if a chromogenic byproduct forms, or use LC-MS to quantify the parent acid .

Q. How should researchers address contradictions in spectral or crystallographic data across studies?

- Methodology : Cross-validate using orthogonal techniques (e.g., SCXRD vs. NMR for conformation). For crystallographic discrepancies, re-refine data with SHELXL, ensuring proper handling of twinning or disorder. Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian) .

Q. What role does this compound play as an intermediate in multi-step syntheses of bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.